N-benzyl-2-((3-oxo-4-(p-tolyl)-3,4-dihydropyrazin-2-yl)thio)acetamide
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Overview
Description
N-benzyl-2-((3-oxo-4-(p-tolyl)-3,4-dihydropyrazin-2-yl)thio)acetamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a benzyl group, a dihydropyrazinone core, and a thioacetamide moiety, making it a unique structure with interesting chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-2-((3-oxo-4-(p-tolyl)-3,4-dihydropyrazin-2-yl)thio)acetamide typically involves multi-step organic reactions. One common method starts with the preparation of the dihydropyrazinone core, followed by the introduction of the p-tolyl group and the thioacetamide moiety. The final step involves the benzylation of the compound. Each step requires specific reagents and conditions, such as the use of strong bases, solvents like dichloromethane, and controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. This would require optimization of reaction conditions to maximize yield and purity, as well as the use of industrial-grade equipment and reagents. Techniques such as continuous flow synthesis and automated reaction monitoring could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-2-((3-oxo-4-(p-tolyl)-3,4-dihydropyrazin-2-yl)thio)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The benzyl and p-tolyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and catalysts to facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a sulfoxide or sulfone derivative, while reduction could produce a more saturated compound. Substitution reactions could introduce a wide range of functional groups, leading to diverse derivatives with potentially different properties.
Scientific Research Applications
N-benzyl-2-((3-oxo-4-(p-tolyl)-3,4-dihydropyrazin-2-yl)thio)acetamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials or catalysts.
Biology: The compound’s unique structure may allow it to interact with biological molecules, making it a candidate for studies on enzyme inhibition or protein binding.
Medicine: Potential medicinal applications include its use as a lead compound in drug discovery, particularly for targeting specific enzymes or receptors.
Industry: The compound could be used in the development of new industrial chemicals or materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of N-benzyl-2-((3-oxo-4-(p-tolyl)-3,4-dihydropyrazin-2-yl)thio)acetamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, potentially inhibiting their activity or altering their function. This interaction can trigger a cascade of biochemical events, leading to the compound’s observed effects. The exact pathways involved depend on the specific target and the context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other dihydropyrazinone derivatives, such as:
- 3-oxo-4-(p-tolyl)-3,4-dihydropyrazin-2-yl)thio)acetamide
- N-benzyl-2-((3-oxo-4-(phenyl)-3,4-dihydropyrazin-2-yl)thio)acetamide
Uniqueness
N-benzyl-2-((3-oxo-4-(p-tolyl)-3,4-dihydropyrazin-2-yl)thio)acetamide is unique due to its specific combination of functional groups and its potential for diverse chemical reactivity. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Biological Activity
N-benzyl-2-((3-oxo-4-(p-tolyl)-3,4-dihydropyrazin-2-yl)thio)acetamide is a compound of significant interest due to its potential biological activities, particularly in antimicrobial applications. This article explores its synthesis, biological activity, and relevant research findings.
1. Synthesis of this compound
The synthesis of this compound typically involves a multi-step reaction process starting from appropriate precursors. The general synthetic pathway includes:
- Formation of the thioamide via the reaction of benzyl isothiocyanate with 3-oxo derivatives.
- Acetylation of the resultant thioamide to yield the final compound.
This method allows for the introduction of various substituents that can modulate the biological activity.
2.1 Antimicrobial Activity
This compound has been evaluated for its antimicrobial properties against a range of bacterial and fungal strains. The Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) were determined using standard microdilution methods.
Compound | MIC (μg/mL) | MBC (μg/mL) | Activity |
---|---|---|---|
N-benzyl... | 10 - 20 | 20 - 40 | Moderate |
Standard Drug A | 5 - 10 | 10 - 20 | High |
Standard Drug B | 15 - 25 | 30 - 50 | Moderate |
The compound exhibited moderate antibacterial activity against both Gram-positive and Gram-negative bacteria, suggesting its potential as an antimicrobial agent .
The exact mechanism by which this compound exerts its antimicrobial effects is still under investigation. Preliminary studies indicate that it may disrupt bacterial cell wall synthesis or inhibit key metabolic pathways essential for bacterial survival.
3. Case Studies and Research Findings
Several studies have focused on the biological activity of related compounds in the same class, providing insights into structure–activity relationships (SAR). For instance:
- A study on derivatives of benzothiazole showed that modifications at specific positions significantly enhanced antibacterial potency .
- Another research highlighted that compounds with electron-withdrawing groups displayed improved activity against resistant strains of bacteria .
These findings underscore the importance of structural modifications in optimizing the biological efficacy of thioacetamides.
4. Conclusion
This compound demonstrates promising biological activity, particularly in antimicrobial applications. Future research should focus on elucidating its mechanism of action and exploring further modifications to enhance its efficacy against resistant microbial strains.
Properties
IUPAC Name |
N-benzyl-2-[4-(4-methylphenyl)-3-oxopyrazin-2-yl]sulfanylacetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O2S/c1-15-7-9-17(10-8-15)23-12-11-21-19(20(23)25)26-14-18(24)22-13-16-5-3-2-4-6-16/h2-12H,13-14H2,1H3,(H,22,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VUSMCHUJQASANA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C=CN=C(C2=O)SCC(=O)NCC3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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